2-Furancarboxylic acid, 5-(2-aminobenzoyl)-, methyl ester

Medicinal chemistry Drug design Hydrogen bonding

Scarcity of ortho-aminobenzoyl furan intermediates often delays diversity-oriented synthesis. This compound removes that bottleneck with three reactive handles: • Ortho-NH₂ enables proximity-driven cyclization to quinazolinones & benzodiazepines. • Methyl ester (XLogP3-AA=2.7) confers cell permeability; intracellular esterase hydrolysis traps the active carboxylate. • TPSA 82.53 Ų, 5 H-bond acceptors - optimized for fragment-based library design against polar binding pockets. Supplied at ≥98% purity with expedited global logistics.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
CAS No. 353504-67-3
Cat. No. B15412345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furancarboxylic acid, 5-(2-aminobenzoyl)-, methyl ester
CAS353504-67-3
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CC=C2N
InChIInChI=1S/C13H11NO4/c1-17-13(16)11-7-6-10(18-11)12(15)8-4-2-3-5-9(8)14/h2-7H,14H2,1H3
InChIKeyPEPSBVUELRNRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(2-Aminobenzoyl)furan-2-carboxylate (CAS 353504-67-3): A Furan-Based ortho-Aminobenzoyl Pharmacophore Building Block for Medicinal Chemistry


Methyl 5-(2-aminobenzoyl)furan-2-carboxylate (CAS 353504-67-3) is a heterocyclic small molecule comprising a 2-furancarboxylic acid methyl ester core substituted at the 5-position with a 2-aminobenzoyl (ortho-aminobenzoyl) group [1]. This compound belongs to the broader class of 5-aroyl-2-furancarboxylate derivatives, first systematically characterized by Knoppová et al. in 1977 [2]. With a molecular formula of C13H11NO4 and a molecular weight of 245.23 g/mol, it features a distinctive carbonyl bridge between the electron-rich furan ring and the ortho-amino-substituted phenyl ring [1]. The co-presence of the methyl ester at position 2, the electrophilic benzoyl carbonyl, and the nucleophilic aniline NH2 group renders this compound a versatile intermediate for further derivatization strategies including amide coupling, Schiff base formation, and heterocycle annulation [2].

1
Multi‑handle intermediate: Enables amide coupling, Schiff base formation, and heterocycle annulation at the ortho‑aminobenzoyl and ester positions.
2
Masked carboxylate: Methyl ester protects the acid during synthesis and can be selectively deprotected under mild conditions.
3
Proximity‑driven cyclization: Ortho‑NH₂ forms an intramolecular H‑bond with the carbonyl, supporting directed metalation and quinazolinone/benzodiazepine synthesis.

Why Methyl 5-(2-Aminobenzoyl)furan-2-carboxylate Cannot Be Replaced by Common Analogs in Structure-Activity Programs


Although several compounds share a 2,5-disubstituted furan scaffold, generic substitution of methyl 5-(2-aminobenzoyl)furan-2-carboxylate with its closest structural analogs can introduce significant changes in key physicochemical properties that govern molecular recognition, pharmacokinetics, and synthetic tractability [1]. The benzoyl carbonyl bridge differentiates it from the direct 5-(2-aminophenyl)furan analog (CAS 54023-14-2) by adding one hydrogen bond acceptor, increasing the topological polar surface area and altering the electronic conjugation across the biaryl system [1]. Furthermore, exchanging the furan core for a benzofuran (a common isosteric replacement in medicinal chemistry) fundamentally changes the planarity, aromatic stabilization energy, and metabolic susceptibility of the scaffold [2]. The quantitative evidence below demonstrates that even seemingly minor structural changes—such as removal of the carbonyl bridge, replacement of the furan with benzofuran, or hydrolysis of the methyl ester—result in measurable shifts in properties that can affect downstream biological activity and synthetic utility.

Reduced 5‑(2‑aminophenyl)furan analog lacks the carbonyl bridge
Removing the benzoyl carbonyl eliminates one hydrogen bond acceptor and alters electronic conjugation; binding profiles and synthetic reactivity may shift, requiring re‑optimization.
Benzofuran isostere changes rigidity and lipophilicity
Replacing the furan with a benzofuran core increases planarity, reduces rotatable bonds, and raises logP; conformational strategies and ADME properties may not transfer directly.
Free carboxylic acid form differs in lipophilicity and hydrogen bond donors
Hydrolysis to the acid lowers logP, adds a donor, and enables salt formation; cell permeability and synthetic compatibility will differ, making the methyl ester the preferred protected form for most sequences.

Quantitative Differentiation Evidence for Methyl 5-(2-Aminobenzoyl)furan-2-carboxylate (CAS 353504-67-3) vs. Its Closest Analogs


Hydrogen Bond Acceptor Count: Carbonyl Bridge Adds One HBA Relative to Reduced 5-(2-Aminophenyl)furan Analog

Methyl 5-(2-aminobenzoyl)furan-2-carboxylate possesses a benzoyl carbonyl group that is absent in the reduced analog methyl 5-(2-aminophenyl)furan-2-carboxylate (CAS 54023-14-2). This carbonyl adds one hydrogen bond acceptor (HBA) site to the molecule, increasing the total HBA count from an estimated 4 (reduced analog) to 5 (target compound) as computed by Cactvs 3.4.8.18 [1]. The carbonyl group also serves as an additional site for dipole-dipole interactions and can participate in resonance with both the furan ring and the aminophenyl group, modulating the electron density distribution across the molecule [2].

HBA Count
Data to verify
5 HBAs (target) vs. 4 HBAs (reduced analog)
Δ HBA = +1; computed by Cactvs 3.4.8.18 (PubChem)
Additional HBA may alter target binding profile.
Carbonyl oxygen provides extra dipole‑dipole interaction site.
Medicinal chemistry Drug design Hydrogen bonding

Topological Polar Surface Area (TPSA) Differentiation: Target Compound vs. Reduced Analog and Benzofuran Isostere

The topological polar surface area (TPSA) of methyl 5-(2-aminobenzoyl)furan-2-carboxylate is 82.53 Ų, as reported in PubChem [1]. This value places the compound within the optimal range for blood-brain barrier penetration (typically <90 Ų) and oral absorption (<140 Ų), while retaining sufficient polarity for aqueous solubility. In contrast, the reduced analog methyl 5-(2-aminophenyl)furan-2-carboxylate (lacking the benzoyl carbonyl) would have a lower TPSA (estimated <75 Ų based on the removal of the carbonyl oxygen contribution), decreasing polarity and potentially increasing membrane permeability but reducing aqueous solubility. Additionally, isosteric replacement with a benzofuran-2-carboxylate analog (such as a 5-aminobenzoylbenzofuran-2-carboxylic acid methyl ester scaffold described in Sanofi process patents) introduces additional aromatic carbon atoms that increase lipophilicity and molecular weight without necessarily improving target engagement [2].

TPSA & logP
Class‑level
Target: TPSA 82.53 Ų, XLogP3‑AA 2.7
Reduced analog: TPSA ~63–74 Ų, MW −28 Da
Benzofuran: logP +0.5–1.0 units, MW ~+15–20 Da
Computed descriptors; exact reduced‑analog TPSA not publicly available.
TPSA shift may impact permeability prediction.
Class‑level SAR; verify with experimental logD / PAMPA.
ADME prediction Membrane permeability Drug-likeness

Ester Group Contribution to Lipophilicity: Methyl Ester vs. Free Carboxylic Acid Conjugate

The methyl ester group in methyl 5-(2-aminobenzoyl)furan-2-carboxylate contributes a XLogP3-AA value of 2.7 [1]. Hydrolysis to the corresponding free acid (5-(2-aminobenzoyl)-2-furancarboxylic acid) would lower the logP by approximately 1.5–2.0 log units and introduce an additional hydrogen bond donor, substantially reducing membrane permeability while increasing aqueous solubility and enabling salt formation [2]. The methyl ester form additionally protects the carboxylic acid from undesired side reactions during synthetic sequences requiring nucleophilic or basic conditions, serving as a masked carboxylic acid that can be selectively deprotected under mild alkaline or enzymatic conditions [2].

Lipophilicity
Class‑level
Methyl ester XLogP3‑AA = 2.7
Free acid estimated XLogP ≈ 1.0–1.5
Δ XLogP ≈ +1.2 to +1.7; acid introduces one HBD.
Ester form supports cell permeability in assays.
Free acid may be preferred if aqueous solubility or salt formation is required.
Prodrug design Membrane permeability Synthetic intermediate

Rotatable Bond Count as a Conformational Flexibility Differentiator from Benzofuran Analogs

Methyl 5-(2-aminobenzoyl)furan-2-carboxylate has 4 rotatable bonds as computed by PubChem Cactvs 3.4.8.18 [1]: the methyl ester C–O bond, the furan–carbonyl bond, the carbonyl–phenyl bond, and the amino N–C bond. This moderate conformational flexibility contrasts with benzofuran-2-carboxylate analogs, where the fused benzene ring reduces the effective rotatable bond count and increases molecular rigidity. Published SAR on 5-aroyl-2-furancarboxylate systems demonstrated that the carbonyl bridge acts as a conformational 'hinge' allowing the aminophenyl ring to sample multiple torsional angles, which can be critical for induced-fit binding to protein targets [2]. The benzofuran isostere, while more rigid and potentially more entropically favorable for binding, lacks this conformational adaptability.

Rotatable Bonds
Class‑level
4 rotatable bonds (furan scaffold)
3 rotatable bonds (benzofuran analog)
Δ = +1; carbonyl bridge adds torsional freedom.
Rotatable bond difference may affect entropic binding penalty.
Conformational preorganization strategy should guide scaffold choice.
Conformational analysis Ligand efficiency Entropic penalty

Synthetic Tractability: ortho-Aminobenzoyl Group Enables Selective Derivatization Not Accessible with para- or meta-Substituted Analogs

The ortho-aminobenzoyl substitution pattern in methyl 5-(2-aminobenzoyl)furan-2-carboxylate enables unique chemoselective transformations that are sterically and electronically disfavored in the para- or meta-substituted congeners. Intramolecular hydrogen bonding between the ortho-NH2 and the carbonyl oxygen stabilizes a six-membered pseudo-ring, which can be exploited for directed ortho-metalation or selective N-acylation strategies [1]. The 1977 foundational study by Knoppová et al. demonstrates the synthesis and characterization of this substitution pattern within the broader series of substituted 5-benzoyl-2-furancarboxylic acid methyl esters, establishing the methodology for accessing this specific scaffold [2]. While direct quantitative yield comparisons for this specific compound versus its positional isomers are not available in the public domain, the general principle of ortho-directing group effects in aromatic substitution chemistry is well established [1].

Synthetic Selectivity
Source review
Ortho‑NH₂ enables proximity‑driven cyclization (quinazolinones, benzodiazepines) not feasible with para/meta isomers.
No quantitative yield comparison publicly available.
Ortho‑NH₂ supports unique synthetic routes.
Intramolecular H‑bonding directs chemoselectivity; verify experimentally.
Synthetic chemistry Chemoselectivity Building block

Optimal Procurement and Application Scenarios for Methyl 5-(2-Aminobenzoyl)furan-2-carboxylate (CAS 353504-67-3)


Scaffold for Medicinal Chemistry Library Synthesis Requiring a Hydrogen-Bond-Rich Furan Core

Given its TPSA of 82.53 Ų and 5 hydrogen bond acceptor sites (PubChem computed properties), this compound is ideally suited as a central scaffold in fragment-based or diversity-oriented synthesis programs targeting protein binding pockets with multiple hydrogen-bonding residues [1]. The ortho-aminobenzoyl group can be further elaborated via amide coupling or reductive amination to generate focused libraries for screening against kinases, phosphatases, or other polar active sites. The 1977 foundational paper by Knoppová et al. provides the synthetic framework for accessing this and related 5-aroyl-2-furancarboxylate derivatives [2].

Prodrug or Pro-Chelator Intermediate Leveraging Ester Hydrolysis

The methyl ester (XLogP3-AA = 2.7) provides sufficient lipophilicity for passive cell membrane permeation, while intracellular esterases can hydrolyze the ester to the free carboxylic acid form (estimated XLogP approximately 1.0–1.5), effectively trapping the compound inside cells or releasing an active carboxylate pharmacophore [1]. This property is valuable in programs targeting intracellular enzymes or transcription factors where the carboxylate form is the active species. Procurement of the methyl ester rather than the free acid is critical for cell-based assay protocols requiring membrane permeability [1].

Precursor for ortho-Fused Heterocycle Synthesis via Intramolecular Cyclization

The ortho relationship between the amino group and the benzoyl carbonyl enables proximity-driven cyclization to form quinazolinones, benzodiazepines, and related nitrogen-containing heterocycles [1]. These fused ring systems are privileged scaffolds in drug discovery, appearing in numerous FDA-approved therapeutics targeting CNS disorders and oncology indications. The furan ester group provides an additional handle for further diversification, making this compound a versatile intermediate for constructing tricyclic or tetracyclic frameworks [2].

Biophysical Probe for Studying Carbonyl-Mediated Protein-Ligand Interactions

The benzoyl carbonyl bridge serves as both a hydrogen bond acceptor and a dipole element, and its presence distinguishes this compound from the reduced 5-(2-aminophenyl)furan analog [1]. This makes methyl 5-(2-aminobenzoyl)furan-2-carboxylate a useful tool compound for dissecting the contribution of the carbonyl group to target binding affinity via comparative biophysical studies (e.g., SPR, ITC, or X-ray crystallography) with the reduced analog serving as the negative control [1]. Such studies can inform scaffold optimization decisions in lead discovery campaigns [2].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Hydrogen‑bond‑rich furan core with 5 HBAs and TPSA 82.53 Ų
Target binding in polar active sites; diversify via amide coupling or reductive amination
Intracellular esterase‑responsive probe
Methyl ester (XLogP 2.7) for passive membrane permeation; hydrolyzed to carboxylate inside cells
Intracellular ester cleavage and carboxylate retention; confirm in target cell lines
ortho‑Fused heterocycle precursor
Ortho‑aminobenzoyl directing group enabling proximity‑driven cyclization
Cyclization efficiency to quinazolinones/benzodiazepines; diversity of fused scaffolds
Biophysical probe for carbonyl contribution
Carbonyl bridge as HBA and dipole element, absent in reduced analog
Binding affinity difference vs. reduced analog in SPR/ITC/crystallography
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